Home > Products > Screening Compounds P24155 > N-{[5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide
N-{[5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide -

N-{[5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide

Catalog Number: EVT-3663037
CAS Number:
Molecular Formula: C23H26IN5O4S
Molecular Weight: 595.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate (1)

Compound Description: Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate (1) is a quinazoline-4(3H)-one derivative used as a key precursor in the synthesis of numerous heterocyclic compounds. []

Relevance: While not directly structurally similar to the target compound, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate (1) exemplifies the use of substituted heterocyclic scaffolds as starting points in synthetic chemistry. It highlights the versatility of modifying such structures for creating diverse chemical libraries, similar to the potential modifications possible on N-{[5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide. []

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide (JNJ-5207787)

Compound Description: JNJ-5207787 is a potent and selective neuropeptide Y Y2 receptor (Y2) antagonist. It exhibits high affinity for human and rat Y2 receptors and demonstrates over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5). JNJ-5207787 effectively inhibits PYY-stimulated [S]GTP S binding, indicating its antagonistic properties. []

Relevance: Though not directly similar in structure, JNJ-5207787 showcases the importance of exploring diverse chemical structures for specific biological targets. While N-{[5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide might possess a different biological target, both compounds emphasize the potential of complex organic molecules in drug discovery and highlight the need for exploring structure-activity relationships for optimizing potency and selectivity. []

Infigratinib (BGJ398)

Compound Description: Infigratinib (BGJ398) is a pan-fibroblast growth factor receptor (FGFR) inhibitor approved by the FDA for treating cholangiocarcinoma, a rare bile duct cancer. [] It has shown promising results in clinical trials for treating this challenging condition.

Relevance: Although Infigratinib and N-{[5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide target different biological systems, exploring structurally similar compounds like Infigratinib can offer insights into potential pharmacophoric features and structural motifs important for activity against specific targets. Understanding these similarities could guide the development of analogs with improved potency, selectivity, or pharmacokinetic properties for N-{[5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide or related compounds. []

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: Hit-1 is a potential FGFR-1 inhibitor identified through virtual screening using the pharmacophore of Infigratinib. It exhibits promising binding affinity to FGFR-1, suggesting potential as a lead compound for further development. []

Relevance: Similar to the target compound, Hit-1 possesses a 1,2,4-triazole ring system and an acetamide moiety. These structural similarities suggest that Hit-1 and N-{[5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide may share overlapping chemical space and could potentially interact with similar biological targets. []

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

Compound Description: Hit-4 is another potential FGFR-1 inhibitor discovered through the same virtual screening campaign that identified Hit-1. Its structural features and promising binding affinity to FGFR-1 make it a valuable candidate for further investigation. []

Relevance: While not directly comparable to N-{[5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide, Hit-4 emphasizes the strategy of employing virtual screening based on known active compounds to discover novel scaffolds with potential for similar biological activities. The identification of Hit-4 underscores the importance of investigating diverse chemical structures for identifying potential therapeutic leads. []

Properties

Product Name

N-{[5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide

IUPAC Name

N-[[5-[2-(4-iodo-2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide

Molecular Formula

C23H26IN5O4S

Molecular Weight

595.5 g/mol

InChI

InChI=1S/C23H26IN5O4S/c1-13-8-16(24)9-14(2)21(13)26-20(30)12-34-23-28-27-19(29(23)3)11-25-22(31)15-6-7-17(32-4)18(10-15)33-5/h6-10H,11-12H2,1-5H3,(H,25,31)(H,26,30)

InChI Key

UMFPTKUBHDFBSH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)OC)OC)C)I

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)OC)OC)C)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.